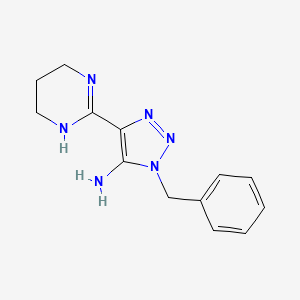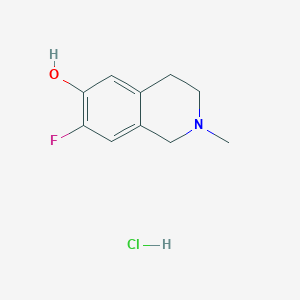
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a compound that features a piperidine ring substituted with a hydroxyl group and a thiadiazole ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and a carbonyl compound, the piperidine ring can be formed via reductive amination.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and a suitable carbonyl compound.
Coupling of the Two Rings: The final step involves coupling the piperidine and thiadiazole rings. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group on the piperidine ring reacts with a suitable leaving group on the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group on the thiadiazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group on the piperidine ring can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of a carbonyl group on the piperidine ring.
Reduction: Formation of a hydroxyl group on the thiadiazole ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs. Its unique structure allows for the exploration of various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity, fluorescence, and catalytic activity.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used in the development of new industrial chemicals, such as catalysts, solvents, and intermediates for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, modulating their activity and function. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to specific receptors to elicit a biological response.
Pathways Involved: The compound can affect various cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism. This can result in therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone: Unique due to the presence of both piperidine and thiadiazole rings.
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-oxadiazol-5-yl)methanone: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-triazol-5-yl)methanone: Similar structure but with a triazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-10-8(15-11-6)9(14)12-4-2-3-7(13)5-12/h7,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZQMVZEXLLYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2805390.png)



![1,5-dibenzyl-3-(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2805396.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile](/img/structure/B2805399.png)

![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2805401.png)



![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2805406.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2805408.png)
